molecular formula C9H10ClNO2 B501520 N-(5-chloro-2-hydroxyphenyl)propanamide

N-(5-chloro-2-hydroxyphenyl)propanamide

Cat. No.: B501520
M. Wt: 199.63g/mol
InChI Key: CHOXUMJKBVUGOM-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)propanamide is an aromatic propanamide derivative characterized by a 5-chloro-2-hydroxyphenyl group attached to the nitrogen of the propanamide backbone. These compounds are typically synthesized via nucleophilic acyl substitution reactions between substituted phenylamines and propanoyl chlorides or through coupling reactions involving carboxylic acids and sulfonamide derivatives . The 5-chloro-2-hydroxyphenyl moiety is notable for its electron-withdrawing and hydrogen-bonding capabilities, which influence both chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H10ClNO2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13)

InChI Key

CHOXUMJKBVUGOM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)Cl)O

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Halogen Substituents
  • N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide (): The introduction of a nitro group at the 2-position introduces strong electron-withdrawing effects, stabilizing the aromatic ring and altering hydrogen-bonding patterns in crystalline structures .
Hydroxyl vs. Methoxy Groups

Modifications to the Propanamide Backbone

Variations in the propanamide chain influence conformational flexibility and intermolecular interactions:

Branching and Substitution
  • 2-Chloro-N,3-diphenylpropanamide (): Chlorination at the α-position of the propanamide chain introduces stereochemical complexity, as evidenced by distinct NMR splitting patterns (δ 4.76 ppm, t, J = 7.5 Hz) .
  • N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]propanamide (): Replacement of the phenyl group with a benzothiazole ring enhances π-π stacking interactions, which are critical for binding to biological targets like enzymes or receptors .
Antioxidant and Antimicrobial Activity
  • 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (): Demonstrated superior radical scavenging activity (IC₅₀ = 12 µM) due to the thiourea moiety, which donates hydrogen atoms effectively .
  • Hydrazone derivatives (): Exhibited selective antibacterial activity against Rhizobium radiobacter and Xanthomonas campestris, likely due to the planar hydrazone structure facilitating membrane penetration .
Crystallographic and Spectroscopic Data
  • N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide (): X-ray diffraction revealed a distorted tetrahedral geometry around the amide nitrogen, with intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice .
  • 2-Chloro-N,3-diphenylpropanamide (): MS (ESI+) showed a molecular ion peak at m/z 260.08 [M+H]⁺, consistent with its molecular formula C₁₅H₁₄ClNO .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
N-(5-Chloro-2-hydroxyphenyl)propanamide 5-Cl, 2-OH on phenyl, propanamide C₉H₁₀ClNO₂ Theoretical high polarity N/A
N-(5-Bromo-2-hydroxyphenyl)propanamide 5-Br, 2-OH on phenyl C₉H₁₀BrNO₂ Enhanced lipophilicity
2-Chloro-N,3-diphenylpropanamide α-Cl, diphenyl substitution C₁₅H₁₄ClNO Stereochemical complexity
N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide 5-Cl, 2-NO₂, dimethylpropanamide C₁₁H₁₃ClN₂O₃ Stabilized crystalline structure
3-[(5-Chloropyridin-2-yl)amino]-N-...propanamide 5-Cl-pyridyl, thiourea C₁₀H₁₂ClN₃OS Radical scavenging (IC₅₀ = 12 µM)

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